molecular formula C11H7ClO4 B11870780 Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 213181-25-0

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11870780
CAS No.: 213181-25-0
M. Wt: 238.62 g/mol
InChI Key: WXTCIKRXMUKMFO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown significant potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs microwave-assisted organic synthesis. This method is valued for its efficiency and eco-friendliness, as it requires less time and produces fewer by-products compared to conventional synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, which have their own unique properties and applications.

Mechanism of Action

The mechanism by which methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate exerts its effects involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
  • Methyl 4-chloro-6-fluoro-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 4-position enhances its antimicrobial activity compared to other similar compounds .

Properties

CAS No.

213181-25-0

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

methyl 4-chloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7ClO4/c1-15-10(13)8-9(12)6-4-2-3-5-7(6)16-11(8)14/h2-5H,1H3

InChI Key

WXTCIKRXMUKMFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2OC1=O)Cl

Origin of Product

United States

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